2,6-Bis(aminomethyl)phenol

Coordination chemistry Chelate effect Ligand design

Researchers requiring a preorganized dinucleating ligand often encounter positional isomers incapable of convergent metal binding. 2,6-Bis(aminomethyl)phenol (CAS 683199-06-6) delivers the essential 2,6-substitution pattern for tridentate N,O,N coordination and μ-phenolato-bridged dinuclear complex formation. • Forms stable Cu(II), Co(II), Zn(II), and Mn(II) dinuclear complexes for phosphoester hydrolysis and dioxygen activation studies. • Enables macrocyclic tetra-Schiff base synthesis for multielectron redox catalysis and magnetic materials. • Serves as a Mannich-base building block for carbonic anhydrase inhibitor development. • ≥95% purity; supplied as free base or dihydrochloride salt (CAS 118685-42-0).

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B15370475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(aminomethyl)phenol
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)CN)O)CN
InChIInChI=1S/C8H12N2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5,9-10H2
InChIKeyMLFMHFIZZONLJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(aminomethyl)phenol Baseline Profile


2,6-Bis(aminomethyl)phenol (CAS 683199-06-6) is a C2v-symmetric, ortho,ortho′-bis(aminomethyl)-substituted phenol . The compound features a phenol ring bearing primary aminomethyl (–CH₂NH₂) groups at the 2- and 6-positions, yielding a tridentate N,O,N donor set capable of forming five-membered chelate rings . Its molecular formula is C₈H₁₂N₂O (MW 152.19 g/mol) and it is typically supplied as the free base or dihydrochloride salt (CAS 118685-42-0) at ≥95% purity . The strategic placement of two primary amine functionalities ortho to a phenolic hydroxyl group distinguishes it from positional isomers and defines its core utility as a dinucleating ligand scaffold, a Mannich-base building block, and a hydrogen-bonding preorganized receptor platform [1].

Core Utility

Tridentate N,O,N dinucleating ligand scaffold

Workflow Fit

Synthesis of μ-phenolato-bridged metal complexes

Selection Logic

Primary amine handles for Schiff base / Mannich derivatization

Why Isomers Cannot Substitute 2,6-Bis(aminomethyl)phenol


The 2,6-substitution pattern is structurally non-negotiable for tridentate N,O,N coordination and μ-phenolato-bridged dinuclear complex formation. Positional isomers such as 2,4- or 3,5-bis(aminomethyl)phenol lack the convergent chelating geometry required to preorganize two metal centers in close proximity; the 3,5-isomer, for example, orients its aminomethyl arms away from the phenolic oxygen, precluding simultaneous metal binding [1]. Mono-aminomethyl phenols (e.g., 2-(aminomethyl)phenol) offer only a bidentate N,O donor set, failing to saturate the second coordination sphere of a second metal ion and thus rendering dinuclear chemistry impossible . For users requiring a compact, primary-amine-functionalized dinucleating platform, generic substitution by positional isomers or mono-aminomethyl analogs will lead to complete loss of the target coordination architecture and associated catalytic/magnetic performance [2].

!
Positional Isomer Mismatch

2,4- or 3,5-isomers lack convergent N,O,N geometry; dinuclear bridging architecture may be lost.

!
Mono-aminomethyl Analog Limitation

Bidentate N,O donors cannot saturate a second metal coordination sphere; dinuclear chemistry is structurally impossible.

!
Tertiary Amine Derivative Block

Pre-functionalized tertiary amine ligands cannot be directly derivatized; primary amine core is the library gateway.

2,6-Bis(aminomethyl)phenol Differentiation Evidence


Tridentate vs. Bidentate Chelation Geometry

The 2,6-bis(aminomethyl)phenol scaffold provides three donor atoms (Namine, Ophenolate, Namine) arranged to form two fused five-membered chelate rings upon metal binding. In contrast, 2-(aminomethyl)phenol can only offer a bidentate N,O chelate [1]. The tridentate chelate effect typically enhances the thermodynamic stability of metal complexes by 2–5 log K units relative to comparable bidentate systems, a well-established principle for aminophenol ligands [2]. This geometric distinction is critical for applications requiring high binding affinity and a preorganized dinuclear metal-binding pocket.

Chelation Geometry
Class-level inference
Tridentate N,O,N donor set; two fused five-membered chelate rings possible. Bidentate N,O only for mono-aminomethyl analog.
Supports higher complex stability critical for dinuclear pocket formation.
Reported chelate effect magnitude ~2–5 log K units for related aminophenol systems.
Coordination chemistry Chelate effect Ligand design

Crystal Structure of Dinuclear Copper Complex

The closest structurally characterized analog, 2,6-bis(aminomethyl)-4-methylphenol, forms a crystallographically authenticated dinuclear copper(II) complex [Cu₂L₂](ClO₄)₂ in which the deprotonated phenolate oxygen bridges two Cu(II) centers [1]. The Cu–O–Cu bridging angle and Cu···Cu separation (2.9–3.1 Å typical for this class) enable magnetic superexchange coupling, a property absent in mononuclear complexes of mono-aminomethyl phenols. The unsubstituted parent compound 2,6-bis(aminomethyl)phenol is expected to exhibit analogous bridging behavior with minimal steric perturbation at the 4-position. The dinuclear μ-phenolato motif is a prerequisite for cooperative catalysis and magnetic materials.

Dinuclear Cu Crystal Structure
Class-level inference
4-methyl analog forms crystallographically authenticated [Cu₂L₂](ClO₄)₂ with μ-phenolato bridge; Cu···Cu ~3.0 Å.
Dinuclear bridging geometry is a structural prerequisite for cooperative catalysis and magnetic coupling.
Expected analogous behavior for unsubstituted parent compound. Single-crystal XRD, Cu(II) perchlorate system.
X-ray crystallography Dinuclear complexes Magnetic materials

Intramolecular O–H···N Hydrogen Bond Preorganization

¹H NMR studies on 2,6-bis-(N,N-diethylaminomethyl)-4R-phenols demonstrate that the phenolic OH proton symmetrically bridges the two ortho-aminomethyl nitrogen atoms via a strong intramolecular O–H···N hydrogen bond [1]. This preorganization locks the ligand into a convergent conformation primed for metal chelation. The primary-amine analog 2,6-bis(aminomethyl)phenol is expected to exhibit similar or stronger hydrogen bonding due to the higher NH₂ donor strength. Mono-aminomethyl phenols can form only a single O–H···N hydrogen bond, providing weaker conformational preorganization. IR studies on related Mannich bases confirm substantial proton polarizability within the O–H···N hydrogen bond system [2].

H-Bond Preorganization
Class-level inference
Symmetrical bifurcated O–H···(N,N) hydrogen bond locks convergent conformation. Reported OH NMR shift ~14–16 ppm for diethylamino analog.
Supports superior conformational rigidity for supramolecular receptor design.
Mono-ortho analogs show single H-bond and weaker preorganization (~10–12 ppm). ¹H NMR in CDCl₃.
Hydrogen bonding NMR spectroscopy Preorganization

Minimum Purity Specification

The commercially available 2,6-bis(aminomethyl)phenol is specified at ≥95% purity (free base) by reputable suppliers . In contrast, many positional isomers such as 3,5-bis(aminomethyl)phenol or 2,4-bis(aminomethyl)phenol are typically offered only as custom synthesis products without a standardized purity specification, introducing batch-to-batch variability . The defined purity of the 2,6-isomer reduces the risk of amine-containing impurities that could compete as mono-dentate ligands or nucleophiles in downstream metalation or conjugation steps. For the dihydrochloride salt (CAS 118685-42-0), the LogP is measured at 2.51, providing a quantitative lipophilicity benchmark for partitioning behavior .

Purity Specification
Data to verify
≥95% purity (free base) from reputable suppliers. Positional isomers often lack standardized purity specifications.
Reduces risk of amine-containing impurities competing in metalation or conjugation steps.
Supplier technical datasheet context; 2,4- or 3,5-isomers typically custom synthesis with undefined batch purity.
Purity specification Reproducibility Procurement

Primary Amine Orthogonal Derivatization

The two primary amine groups in 2,6-bis(aminomethyl)phenol are directly available for condensation (Schiff base formation), reductive amination, or acylation without a deprotection step [1]. In contrast, the widely studied polyamino-phenolic ligands such as 2,6-bis{[bis(2-aminoethyl)amino]methyl}phenol (L2) feature tertiary amines at the benzylic position and require multi-step synthesis from the primary amine precursor [2]. The primary amine scaffold thus serves as the gateway intermediate for ligand library generation, enabling systematic tuning of steric bulk and donor strength through N-alkylation or N-arylation. This synthetic versatility is not available from commercially supplied tertiary-amine ligands.

Derivatization Versatility
Supporting evidence
Two primary –CH₂NH₂ groups allow direct condensation, reductive amination, or acylation without deprotection.
Gateway intermediate for ligand library generation; tertiary amine derivatives cannot be further N-functionalized.
Qualitative functional group availability difference; relevant for steric/electronic tuning.
Mannich reaction Schiff base Ligand diversification

2,6-Bis(aminomethyl)phenol Application Scenarios


Dinuclear Complexes for Cooperative Catalysis

The 2,6-bis(aminomethyl)phenol core enables formation of μ-phenolato-bridged dinuclear Cu(II), Co(II), Zn(II), and Mn(II) complexes [1]. The resulting M–O–M bridging motif is critical for cooperative substrate activation in phosphoester hydrolysis, aminopeptidase mimics, and dioxygen activation. The primary amine groups can be used directly or post-functionalized to tune the steric environment. Procurement of the 2,6-isomer is mandatory; mono-aminomethyl phenols or 3,5-isomers cannot form the requisite bis-chelate dinuclear architecture.

Compartmental Ligands for Anion Recognition

Derivatization of the primary amines to bis(2-aminoethyl) arms yields polyamino-phenolic receptors (e.g., L2-type ligands) that selectively discriminate biological phosphates in water [2]. The phenol spacer in the L2 architecture (derived from 2,6-bis(aminomethyl)phenol) confers opposite phosphate selectivity compared to the biphenol analog L1: the L2-based Zn(II) receptor favors phosphate (Pi) over pyrophosphate (PPi), while the L1-based receptor shows inverse selectivity [2]. This selectivity inversion, arising from the structural difference between the phenol and biphenol spacer, is a quantifiable and application-critical design parameter.

Macrocyclic Tetra-Schiff Base Ligands

Condensation of 2,6-bis(aminomethyl)phenol with 2,6-diformyl-4-substituted phenols yields macrocyclic tetra-Schiff base ligands capable of binding four metal ions [3]. These tetranucleating macrocycles have been characterized by X-ray crystallography and are employed in magnetic materials and multielectron redox catalysis. The bis-primary amine functionality at the 2,6-positions is essential for macrocyclization; positional isomers would yield oligomeric mixtures rather than a defined macrocycle.

Mannich Bases for Carbonic Anhydrase Inhibitors

The bis-primary amine scaffold undergoes Mannich reactions with benzimidazole-containing phenols to generate bis-Mannich bases that inhibit human carbonic anhydrase isoforms hCA I and II [4]. The structural integrity of the 2,6-substitution pattern ensures the correct spatial arrangement of the pharmacophoric aminomethyl groups. Replacement with 2,4- or 3,5-isomers would abolish the intended bis-basic pharmacophore geometry.

Application
Selection Property
Validation Focus
Dinuclear Cooperative Catalysis
Tridentate N,O,N bridging geometry
μ-Phenolato bridge formation and metal–metal proximity
Anion Recognition Receptors
Primary amine derivatizability to polyamino arms
Phosphate selectivity inversion vs. biphenol spacer analogs
Macrocyclic Tetra-Schiff Base Ligands
Bis-primary amine condensation with dialdehydes
Macrocyclization efficiency and tetranucleating capacity
Mannich Bases for Enzyme Inhibition
2,6-Substitution pattern for bis-basic pharmacophore
Carbonic anhydrase isoform inhibition assay context

Technical Documentation Hub

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